Cas no 957311-17-0 ((2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid)

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid structure
957311-17-0 structure
Product name:(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
CAS No:957311-17-0
MF:C18H22F3NO4
MW:373.366796016693
MDL:MFCD06659430
CID:1001647
PubChem ID:329747251

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
    • trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline
    • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-benzyl)pyrrolidine-2-carboxylic acid
    • (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
    • BOC-(R)-G-(4-TRIFLUOROMETHYL-BENZYL)-L-PROLINE
    • BOC-(R)-GAMMA-(4-TRIFLUOROMETHYL-BENZYL)-L-PROLINE
    • 1-(1,1-Dimethylethyl) (2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate (ACI)
    • MDL: MFCD06659430
    • Inchi: 1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1
    • InChI Key: RQLCPQMSGLKHNN-OCCSQVGLSA-N
    • SMILES: C(N1C[C@H](CC2C=CC(C(F)(F)F)=CC=2)C[C@H]1C(=O)O)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 373.15000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7

Experimental Properties

  • PSA: 66.84000
  • LogP: 3.89600

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D767524-100mg
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline
957311-17-0 98%
100mg
$185 2024-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52124-250mg
trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline, 95%
957311-17-0 95%
250mg
¥6006.00 2023-03-03
abcr
AB280411-250 mg
trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline, 95%; .
957311-17-0 95%
250 mg
€296.80 2023-07-20
Apollo Scientific
PC904623-1g
Boc-(4R)-4-(4-trifluoromethylbenzyl)-L-proline
957311-17-0 98+%
1g
£603.00 2025-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01336-500MG-F
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
957311-17-0 ≥98.0% (HPLC)
500MG
¥5477.34 2022-02-23
eNovation Chemicals LLC
D767524-250mg
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline
957311-17-0 98%
250mg
$265 2024-06-06
Apollo Scientific
PC904623-100mg
Boc-(4R)-4-(4-trifluoromethylbenzyl)-L-proline
957311-17-0 98+%
100mg
£136.00 2025-02-22
eNovation Chemicals LLC
D767524-1g
Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline
957311-17-0 98%
1g
$695 2024-06-06
abcr
AB280411-1 g
trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline, 95%; .
957311-17-0 95%
1 g
€829.90 2023-07-20
Chemenu
CM197224-1g
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-benzyl)pyrrolidine-2-carboxylic acid
957311-17-0 95%
1g
$482 2021-06-09

Additional information on (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Comprehensive Overview of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS No. 957311-17-0)

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS No. 957311-17-0) is a highly specialized chiral intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the pyrrolidine backbone and trifluoromethylbenzyl moiety, make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its utility in multi-step synthetic routes.

In recent years, the demand for chiral intermediates like 957311-17-0 has surged due to their critical role in asymmetric synthesis. Researchers are increasingly focusing on enantioselective catalysis and green chemistry approaches, aligning with global trends toward sustainable pharmaceutical manufacturing. This compound’s stereochemical purity (2S,4R configuration) is particularly noteworthy, as it ensures high selectivity in target-oriented synthesis, reducing unwanted byproducts and improving yield efficiency.

The trifluoromethyl group in this molecule is a key structural motif frequently explored in medicinal chemistry. Its electron-withdrawing properties and metabolic stability contribute to enhanced binding affinity and pharmacokinetic profiles in drug candidates. This aligns with current industry trends, where fluorinated compounds dominate approximately 30% of FDA-approved small-molecule drugs. As such, 957311-17-0 serves as a strategic precursor for developing CF3-containing therapeutics, addressing unmet medical needs in oncology, CNS disorders, and antiviral research.

From a synthetic perspective, the Boc-protected pyrrolidine core offers exceptional versatility. It can undergo deprotection under mild acidic conditions, enabling subsequent functionalization at the nitrogen atom—a feature highly valued in peptidomimetic design. The carboxylic acid moiety further allows for amide coupling reactions, making this compound a linchpin in constructing complex molecular architectures. These attributes explain why 957311-17-0 frequently appears in patent literature for GPCR modulators and enzyme inhibitors.

Quality control of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is paramount, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring ≥98% purity. The compound’s stability under inert atmospheres and recommended storage at -20°C make it suitable for long-term research applications. Notably, its CAS registry number (957311-17-0) provides unambiguous identification across global chemical databases, facilitating procurement and regulatory compliance.

Emerging applications of this compound include its use in PROTACs (Proteolysis Targeting Chimeras)—a revolutionary therapeutic modality gaining traction in drug development. The rigid pyrrolidine scaffold serves as an ideal linker component, while the trifluoromethylbenzyl group enhances cell permeability. Such innovations underscore why researchers consistently search for "Boc-pyrrolidine derivatives" and "chiral trifluoromethyl building blocks" in scientific literature and commercial catalogs.

In conclusion, CAS 957311-17-0 represents a quintessential example of how structurally refined intermediates accelerate modern drug discovery. Its synergy with cutting-edge methodologies like AI-assisted molecular design and high-throughput screening positions it as a cornerstone in next-generation pharmaceutical R&D. As the industry prioritizes targeted therapies and personalized medicine, the demand for such high-value chiral compounds is projected to grow exponentially.

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Amadis Chemical Company Limited
(CAS:957311-17-0)(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
A1195220
Purity:99%
Quantity:1g
Price ($):518.0